molecular formula C24H21NO6 B5180426 Dimethyl 5-[(3-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate

Dimethyl 5-[(3-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate

Cat. No.: B5180426
M. Wt: 419.4 g/mol
InChI Key: JWWQWEXNRJNHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-[(3-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a benzene ring substituted with dimethyl ester groups and a phenylmethoxybenzoyl amide group. Its unique structure imparts specific chemical properties that make it valuable in synthetic chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-[(3-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 5-aminoisophthalic acid with methanol in the presence of a strong acid catalyst to form the dimethyl ester. This intermediate is then reacted with 3-phenylmethoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5-[(3-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Dimethyl 5-[(3-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 5-[(3-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s amide and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The aromatic ring system allows for π-π interactions with other aromatic compounds, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • Dimethyl 5-[(3-methoxybenzoyl)amino]benzene-1,3-dicarboxylate
  • Dimethyl 5-[(3-bromobenzoyl)amino]benzene-1,3-dicarboxylate
  • Dimethyl 5-[(3,5-dimethoxybenzoyl)amino]benzene-1,3-dicarboxylate

Comparison: Dimethyl 5-[(3-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate is unique due to the presence of the phenylmethoxy group, which imparts distinct steric and electronic properties. This differentiates it from similar compounds, such as those with methoxy or bromobenzoyl groups, which may exhibit different reactivity and biological activity profiles .

Properties

IUPAC Name

dimethyl 5-[(3-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO6/c1-29-23(27)18-11-19(24(28)30-2)13-20(12-18)25-22(26)17-9-6-10-21(14-17)31-15-16-7-4-3-5-8-16/h3-14H,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWQWEXNRJNHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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